molecular formula C8H8NNaO3 B12935896 Sodium 3,5-dimethyl-4-nitrophenolate

Sodium 3,5-dimethyl-4-nitrophenolate

Cat. No.: B12935896
M. Wt: 189.14 g/mol
InChI Key: NMGJKPPWFVZRRG-UHFFFAOYSA-M
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Description

Sodium 3,5-dimethyl-4-nitrophenolate is a sodium salt derived from the phenolic compound 3,5-dimethyl-4-nitrophenol. Its molecular structure features a nitro group (-NO₂) at the para position relative to the hydroxyl group, with methyl (-CH₃) substituents at the 3 and 5 positions of the aromatic ring. This compound is primarily utilized in organic synthesis and materials science due to its electron-withdrawing nitro group and steric effects imparted by the methyl groups. The sodium salt form enhances its solubility in polar solvents, making it suitable for reactions requiring ionic intermediates or catalysts .

Properties

Molecular Formula

C8H8NNaO3

Molecular Weight

189.14 g/mol

IUPAC Name

sodium;3,5-dimethyl-4-nitrophenolate

InChI

InChI=1S/C8H9NO3.Na/c1-5-3-7(10)4-6(2)8(5)9(11)12;/h3-4,10H,1-2H3;/q;+1/p-1

InChI Key

NMGJKPPWFVZRRG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dimethyl-4-nitrophenolate typically involves the nitration of 3,5-dimethylphenol followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the para position.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The neutralization step is performed using sodium hydroxide in aqueous solution, followed by crystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 3,5-dimethyl-4-nitrobenzoic acid.

    Reduction: 3,5-dimethyl-4-aminophenolate.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Sodium 3,5-dimethyl-4-nitrophenolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties and its effects on various biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenolate structure.

Mechanism of Action

The mechanism of action of sodium 3,5-dimethyl-4-nitrophenolate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial effects. The phenolate ion can also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of sodium 3,5-dimethyl-4-nitrophenolate, a comparative analysis with analogous nitroaromatic compounds is essential. Key comparisons include substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 3,5-CH₃; 4-NO₂; O⁻Na⁺ ~205.14 (anhydrous) Enhanced steric hindrance; catalyst in SNAr reactions
Sodium 4-nitrophenolate dihydrate 4-NO₂; O⁻Na⁺·2H₂O 197.12 Standard nitroaromatic salt; pH indicator
3,5-Difluoro-4-nitrobenzaldehyde 3,5-F; 4-NO₂; CHO ~187.1 Moderate enzyme inhibition; aldehyde reactivity
2-Chloro-3,5-dinitro-N-(4-nitrophenyl)benzamide 2-Cl; 3,5-NO₂; amide linkage ~406.7 Selective chemical modifications; industrial applications

Key Findings:

Steric and Electronic Effects: The methyl groups in this compound increase steric hindrance compared to unsubstituted sodium 4-nitrophenolate, reducing nucleophilic attack rates in substitution reactions. This property is advantageous in controlled synthesis where selectivity is critical . In contrast, the fluorine substituents in 3,5-difluoro-4-nitrobenzaldehyde enhance electronegativity but lack the steric bulk of methyl groups, resulting in lower thermal stability .

Solubility and Reactivity: Sodium salts (e.g., sodium 4-nitrophenolate dihydrate) exhibit higher aqueous solubility than their neutral phenolic counterparts due to ionic dissociation. However, the methyl groups in this compound slightly reduce solubility in water compared to the unsubstituted sodium 4-nitrophenolate, favoring organic solvents .

Biological and Industrial Applications: this compound is less biologically active than fluorine- or chlorine-containing analogues (e.g., 3,4-difluorobenzylamine with antimicrobial activity) due to its ionic nature and steric shielding . Its primary industrial use lies in synthesizing dyes and coordination complexes, where the nitro group acts as a strong electron acceptor .

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